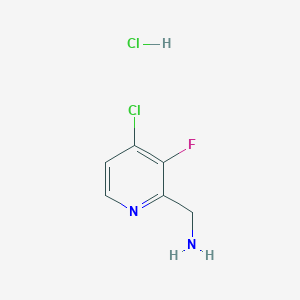

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Description

Early Development of Pyridine Chemistry

Pyridine derivatives have been pivotal in organic synthesis since their isolation from coal tar in the 19th century. The Hantzsch pyridine synthesis (1881), using β-keto acids, aldehydes, and ammonia, marked a foundational advance. Later, the Chichibabin synthesis (1924) enabled scalable production of pyridines from aldehydes and ammonia, with catalysts like alumina and silica.

| Synthetic Method | Key Components | Yield | Applications |

|---|---|---|---|

| Hantzsch Synthesis | Acetoacetate, formaldehyde, NH₃ | Moderate | Pyridine derivatives, agrochemicals |

| Chichibabin Synthesis | Aldehydes, NH₃, catalysts | ~30% | Industrial pyridine production |

These methods established pyridine as a cornerstone in heterocyclic chemistry, enabling the development of halogenated variants like (4-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride.

Evolution of Halogenated Pyridinamines

Halogen substitution on pyridine rings enhances electronic and steric properties, critical for drug-target interactions. Fluorine’s electron-withdrawing effects and chlorine’s steric bulk are exploited in modern synthesis. Early work focused on chlorinated pyridines (e.g., chlorpyrifos), while fluorinated derivatives emerged later as metabolically stable motifs.

Properties

IUPAC Name |

(4-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-10-5(3-9)6(4)8;/h1-2H,3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDOWBSEDZUXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646565-99-2 | |

| Record name | (4-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 4-chloro-3-fluoropyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents include ethanol or methanol.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the reactants.

Purification: The product is purified using crystallization or recrystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine or fluorine atoms.

Oxidation: Oxidized products may include pyridine N-oxides.

Reduction: Reduced products may include amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate the development of drugs with enhanced biological activity and selectivity. The presence of chlorine and fluorine atoms on the pyridine ring contributes to its unique chemical properties, making it suitable for targeting specific biological pathways .

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential in treating infections and other diseases. For instance, derivatives of similar pyridine compounds have shown efficacy against Plasmodium species, the causative agents of malaria. The effectiveness is often quantified using EC50 values, which measure the concentration required to achieve half-maximal effect .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to explore its role in modulating biological functions. The unique substitution pattern on the pyridine ring enhances its binding affinity to various enzymes and receptors .

Case Study: Antiparasitic Activity

A notable case study highlighted the antiparasitic properties of pyridine derivatives, including this compound. In vitro studies demonstrated that modifications to the structure could improve potency against P. falciparum, with certain derivatives achieving low EC50 values (e.g., 80 nM) indicating strong biological activity.

Materials Science

Development of New Materials

In materials science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Its chemical structure allows for modifications that can lead to materials suitable for various applications, including sensors and electronic devices .

Laboratory Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-fluoropyridine with methanamine in the presence of hydrochloric acid. Key parameters include:

| Parameter | Details |

|---|---|

| Temperature | Room temperature |

| Solvent | Ethanol or methanol |

| Catalysts | None required |

Industrial Production

For industrial applications, the synthesis methods are scaled up using batch reactors, followed by purification through crystallization or recrystallization techniques. Quality control measures ensure that the final product meets purity standards.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

(4-Fluoropyridin-2-yl)methanamine Hydrochloride (CAS 1241725-81-4)

- Structure : Fluorine at pyridine position 4, methanamine at position 2.

- Molecular Formula : C₆H₈ClFN₂.

- Molecular Weight : 162.59 g/mol.

- Key Differences : The absence of chlorine and differing halogen positions reduce steric and electronic effects compared to the target compound. This analog is primarily used in pharmaceutical intermediates .

(2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride (CID 72214383)

- Structure : Chlorine at position 2, fluorine at position 3, methanamine at position 4 (positional isomer of the target compound).

- Molecular Formula : C₆H₆ClFN₂·HCl.

- No melting point or solubility data are available .

1-[4-(Difluoromethyl)pyridin-2-yl]methanamine Dihydrochloride

- Structure : Difluoromethyl group at pyridine position 4.

- Molecular Formula : C₇H₁₀Cl₂F₂N₂.

- Molecular Weight : 231.07 g/mol.

Heterocyclic Variants

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)

- Structure : Thiazole core with 4-chlorophenyl and methanamine groups.

- Molecular Formula : C₁₀H₉ClN₂S·HCl.

- Molecular Weight : 261.17 g/mol.

- Physical Properties : Melting point 268°C.

(3-Chloropyrazin-2-yl)methanamine Hydrochloride

- Structure : Pyrazine core with chlorine at position 3 and methanamine at position 2.

- Molecular Formula : C₅H₆ClN₃·HCl.

- Applications : Widely used in pharmaceuticals due to the pyrazine ring’s dual nitrogen atoms, which improve solubility and receptor affinity .

Non-Heterocyclic Analogs

(4-Fluoro-3-nitrophenyl)methylamine Hydrochloride

- Structure : Benzene ring with fluorine (position 4), nitro (position 3), and methanamine groups.

- Molecular Formula : C₇H₈ClFN₂O₂.

- Molecular Weight : 206.60 g/mol.

- Key Differences : The nitro group introduces strong electron-withdrawing effects and oxidative instability, limiting its utility compared to halogenated pyridines .

Comparative Data Table

Key Findings and Implications

Positional Isomerism : Substitution patterns on pyridine (e.g., chlorine at position 4 vs. 2) significantly alter electronic properties and biological activity .

Heterocycle Impact : Thiazole and pyrazine analogs exhibit distinct hydrogen-bonding and solubility profiles, making them suitable for different therapeutic targets .

Halogen Effects: Fluorine and chlorine improve metabolic stability but may increase toxicity risks compared to non-halogenated analogs .

Q & A

Q. How can synthetic routes for (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride be optimized to enhance yield and purity?

- Methodological Answer : Optimization involves multi-step strategies:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Evidence from analogous pyridine derivatives suggests catalytic systems (e.g., Pd/C) improve halogen retention during amination .

- Purification : Recrystallization with ethanol/water mixtures or preparative HPLC (C18 columns, 0.1% TFA buffer) enhances purity. For hydrochloride salts, pH-controlled precipitation (pH 4–5) is critical to avoid decomposition .

- Quality Control : Monitor intermediates via TLC (silica gel, chloroform:methanol 9:1) and confirm final product purity (>98%) by LC-MS (ESI+) and elemental analysis .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- NMR : H/C NMR in DMSO-d6 identifies substituent positions (e.g., fluorine at C3, chlorine at C4). F NMR quantifies fluorine content and detects impurities .

- HPLC : Reverse-phase HPLC (Acquity BEH C18, 1.7 µm) with UV detection at 254 nm validates purity. Gradient elution (5–95% acetonitrile in 0.1% formic acid) resolves closely related byproducts .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H] at m/z 205.0245 (calculated for CHClFN) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Computational tools and experimental data guide analysis:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) to model electron density. Fluorine’s electronegativity at C3 deactivates the ring, directing nucleophiles to C2 or C6 positions. Chlorine at C4 further modulates reactivity via inductive effects .

- Kinetic Studies : Track substitution rates (e.g., with NaN) via F NMR. Compare activation energies (E) under varying conditions (polar aprotic solvents vs. protic media) to identify optimal reaction pathways .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under oxidative conditions?

- Methodological Answer : Systematic stability studies are key:

- Forced Degradation : Expose the compound to HO (3% v/v, 40°C) and monitor degradation products via LC-MS. Identify major degradants (e.g., pyridine N-oxide) and correlate with pH-dependent hydrolysis pathways .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 12 weeks. Use Arrhenius plots to extrapolate shelf-life. Contradictions often arise from trace metal impurities (e.g., Fe) accelerating decomposition; chelating agents (EDTA) mitigate this .

Q. How can regioselective functionalization of the pyridine core be achieved to expand the compound’s utility in medicinal chemistry?

- Methodological Answer : Leverage directed ortho-metalation (DoM) or cross-coupling:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the methanamine group, enabling regioselective C-H functionalization (e.g., Suzuki-Miyaura coupling at C5) .

- Protection/Deprotection : Protect the amine as a Boc derivative to prevent unwanted side reactions during halogenation or amidation steps. Final HCl treatment regenerates the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.